2-(Chloromethyl)-4-ethoxybenzo[d]oxazole
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Overview
Description
2-(Chloromethyl)-4-ethoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C10H10ClNO2, is characterized by a benzene ring fused to an oxazole ring, with a chloromethyl and an ethoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-ethoxybenzo[d]oxazole typically involves the reaction of 2-aminophenol with chloroacetic acid to form 2-chloromethylbenzoxazole. This intermediate is then reacted with ethyl iodide under basic conditions to introduce the ethoxy group at the 4-position of the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-ethoxybenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the conversion of the oxazole ring to an oxazoline ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of oxazoline derivatives.
Scientific Research Applications
2-(Chloromethyl)-4-ethoxybenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Lacks the ethoxy group, making it less lipophilic and potentially less bioavailable.
2-Ethoxybenzo[d]oxazole: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
4-Ethoxybenzo[d]oxazole: Lacks the chloromethyl group, similar to 2-ethoxybenzo[d]oxazole.
Uniqueness
2-(Chloromethyl)-4-ethoxybenzo[d]oxazole is unique due to the presence of both the chloromethyl and ethoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
Molecular Formula |
C10H10ClNO2 |
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Molecular Weight |
211.64 g/mol |
IUPAC Name |
2-(chloromethyl)-4-ethoxy-1,3-benzoxazole |
InChI |
InChI=1S/C10H10ClNO2/c1-2-13-7-4-3-5-8-10(7)12-9(6-11)14-8/h3-5H,2,6H2,1H3 |
InChI Key |
SZBPYRVKQURNCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(O2)CCl |
Origin of Product |
United States |
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